2-(allylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole
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Overview
Description
“2-(allylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also contains a phenyl group (a ring of six carbon atoms, akin to benzene), a p-tolyl group (a methyl-substituted phenyl group), and an allylthio group (an allyl group attached to a sulfur atom) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the phenyl and p-tolyl groups, and the attachment of the allylthio group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, along with the attached phenyl, p-tolyl, and allylthio groups. The exact structure would depend on the positions of these groups on the imidazole ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazole ring is a site of potential reactivity, especially at the nitrogen atoms. The phenyl and p-tolyl groups might undergo electrophilic aromatic substitution reactions, and the allylthio group could participate in reactions typical of alkenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might contribute to its stability and possibly its solubility in certain solvents .
Scientific Research Applications
Antifungal Activities
- Imidazole derivatives, including 2-(allylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole, have shown promise as antifungal agents. In particular, p-tolyl compounds have demonstrated activity comparable to butoconazole in antifungal tests (Takeuchi, Kawabe, & Hamada, 1991).
Corrosion Inhibition
- This compound has been identified as an effective inhibitor of copper corrosion in acidic environments. Its inhibitory efficiency is significant, particularly for 1-(p-tolyl)-4-methylimidazole, a related derivative (Gašparac, Martin, & Stupnišek-lisac, 2000).
Pharmaceutical Potential
- A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, related to this compound, was synthesized and evaluated for anti-inflammatory and analgesic properties. Some analogs were more potent than phenylbutazone and indomethacin (Sharpe et al., 1985).
Material Science Applications
- Phenanthroimidazole derivatives, which are structurally related to this compound, have been used in organic light-emitting diodes (OLEDs) as functional layers due to their thermal stability and hole transporting abilities (Yuan et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
5-(4-methylphenyl)-1-phenyl-2-prop-2-enylsulfanylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-3-13-22-19-20-14-18(16-11-9-15(2)10-12-16)21(19)17-7-5-4-6-8-17/h3-12,14H,1,13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBNJZMESLKESS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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